molecular formula C11H15N3O4 B3019512 2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid CAS No. 2193060-72-7

2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B3019512
CAS No.: 2193060-72-7
M. Wt: 253.258
InChI Key: WSGLMLSMFAYKFA-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid (C₁₂H₂₁N₃O₄; CAS: EN300-142475) is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 2, a methyl group at position 4, and a carboxylic acid at position 5 . This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and peptide mimetics. Its Boc group enhances solubility in organic solvents during synthetic workflows, while the carboxylic acid moiety enables further functionalization via amidation or esterification.

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-6-7(8(15)16)5-12-9(13-6)14-10(17)18-11(2,3)4/h5H,1-4H3,(H,15,16)(H,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGLMLSMFAYKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of biologically active molecules. Its structure allows for the introduction of the tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis. The Boc group is often used to protect amino groups during chemical reactions, facilitating the selective functionalization of other reactive sites.

Peptide Synthesis

Boc-amino acids are integral in the solid-phase peptide synthesis (SPPS) method. This technique allows for the efficient assembly of peptides by sequentially adding protected amino acids to a growing chain.

Case Study : A study demonstrated that using Boc-protected amino acids significantly improved the yield and purity of synthesized peptides, making it a preferred choice for pharmaceutical applications .

Pharmaceutical Research

The compound has been studied for its potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways.

Anticancer Agents

Research has indicated that derivatives of Boc-amino acids exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, modifications of this compound have shown promise in targeting cancer cell metabolism .

Antimicrobial Activity

Another area of exploration is the antimicrobial efficacy of compounds derived from this structure. Studies have reported that certain derivatives possess significant antibacterial activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Biochemical Applications

In addition to medicinal uses, Boc-amino acids are employed in various biochemical assays and research applications.

Enzyme Inhibition Studies

The compound's derivatives are utilized to study enzyme inhibition mechanisms. By modifying the Boc group or the pyrimidine ring, researchers can assess how these changes affect enzyme activity and substrate affinity.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
Boc-amino acid AEnzyme X12
Boc-amino acid BEnzyme Y8

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This mechanism is widely used in organic synthesis to protect amine groups during multi-step reactions .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyrimidine Derivatives

  • 4-[Butyl[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]amino]-5-pyrimidinecarboxylic acid This compound (CAS: Abbott 81282) shares the pyrimidine core and carboxylic acid group with the target molecule but incorporates a tetrazole bioisostere and a bulky biphenyl-alkylamino substituent. The tetrazole group improves metabolic stability compared to carboxylic acids, making it favorable in angiotensin II receptor antagonists .
  • (5-{2-[Methanesulfonyl-(4-methoxy-benzyl)-amino]pyrimidin-5-ylethynyl}-pyrimidin-2-yl)-di-carbamic acid di-tert-butyl ester A bis-Boc-protected pyrimidine with an ethynyl linker, this compound highlights the use of Boc groups in multi-step syntheses. The ethynyl spacer facilitates conjugation to other pharmacophores, a feature absent in the target compound .

Thiazole Derivatives

  • 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid Replacing the pyrimidine ring with a thiazole (C₁₀H₁₄N₂O₄S; CAS: 547763-09-7) alters electronic properties and hydrogen-bonding capacity.

Pyridine Derivatives

  • tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate
    This pyridine analog (from ) lacks the dual nitrogen atoms of pyrimidine, reducing its ability to engage in bifurcated hydrogen bonds. The hydroxy and methoxy groups increase polarity, which may limit blood-brain barrier permeability relative to the methyl and carboxylic acid substituents in the target compound .

Imidazole Derivatives

  • 4-[(Dibenzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole The imidazole core (five-membered ring with two nitrogens) offers distinct tautomerism and metal-chelating properties. The Boc-protected alanyl side chain in this compound suggests applications in peptide-based drug design, contrasting with the simpler carboxylic acid functionality in the target molecule .

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid, often referred to as a Boc-protected derivative, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

  • IUPAC Name : 2-((tert-butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid
  • Molecular Formula : C11H15N3O4
  • Molecular Weight : 241.26 g/mol
  • CAS Number : 244236-52-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating potential therapeutic applications.

Antibacterial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antibacterial properties. In a study evaluating the antibacterial efficacy of various derivatives, it was found that compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli28 µg/mL

These findings suggest that the compound could be developed into an antibacterial agent, particularly against resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been explored. A study highlighted the ability of similar pyrimidine derivatives to inhibit cancer cell proliferation. The following table summarizes the IC50 values against different cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These results indicate that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has shown potential anti-inflammatory effects. Research has demonstrated that derivatives can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The following data illustrate its effectiveness:

CytokineInhibition Percentage (%)
TNF-α70%
IL-665%

This suggests that the compound could be beneficial in treating inflammatory diseases .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A series of experiments were conducted to assess the antibacterial potency of several pyrimidine derivatives, including our target compound. The results indicated that it outperformed several standard antibiotics in inhibiting bacterial growth, particularly against Pseudomonas aeruginosa.
  • Case Study on Anticancer Properties :
    In vitro studies on MCF-7 and A549 cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

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